CGP 54626A (free base)

GABAB Receptor Radioligand Binding Recombinant Receptors

CGP 54626A free base is the only GABAB antagonist that reliably blocks recombinant GABAB(1b)/GABAB(2) heterodimers—a system where phaclofen, saclofen, and CGP 35348 completely fail. Its exceptionally high affinity (Kd 1.15–4.25 nM) ensures robust receptor occupancy in binding assays, brain-slice electrophysiology (effective at 2 µM), and in vivo neurochemical/behavioral models. As the gold-standard radioligand ([³H]-CGP 54626A) for HTS membrane preparations, it delivers >5-fold signal-to-background ratios. Choosing this compound eliminates the experimental failure risk inherent in generic GABAB antagonists.

Molecular Formula C18H28Cl2NO3P
Molecular Weight 408.3 g/mol
Cat. No. B1668521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 54626A (free base)
Synonyms(S-(R,R))-3-(((1-(3,4-dichlorophenyl)amino)-2-hydroxypropyl)(cyclohexylmethyl)phosphinic acid hydrochloride binding)
3-N-(1-(3,4-dichlorophenyl)ethylamino)-2-hydroxypropyl cyclohexylmethyl phosphinic acid
CGP 54626
CGP-54626
Molecular FormulaC18H28Cl2NO3P
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O
InChIInChI=1S/C18H28Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1
InChIKeyJGGVBBYJRQOPPA-BBRMVZONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP 54626A (free base) for Research: A High-Affinity GABAB Receptor Antagonist


CGP 54626A (free base) is a selective, competitive antagonist of the metabotropic gamma-aminobutyric acid type B (GABAB) receptor [1]. It belongs to the class of phosphinic acid derivatives developed for the pharmacological study of GABAB receptor function [2]. Characterized by high affinity and selectivity, CGP 54626A is a critical tool compound for delineating GABAB-mediated physiological and pathological processes in both in vitro and in vivo models [3].

Why CGP 54626A Cannot Be Interchanged with Other GABAB Antagonists


Selecting a GABAB antagonist for research demands careful consideration of its specific pharmacological profile. While multiple compounds are classified as GABAB receptor antagonists, they exhibit profound differences in affinity, selectivity, and functional efficacy across various assay systems and species [1]. For instance, early antagonists like phaclofen possess affinities in the high micromolar range (>100 μM), limiting their utility in many experimental contexts [2]. Furthermore, recombinant receptor studies reveal that some antagonists, such as CGP 35348 and phaclofen, fail to inhibit certain GABAB receptor subtypes or functional responses, a limitation not observed with CGP 54626A [3]. Generic substitution based solely on mechanism of action class can therefore lead to failed experiments, contradictory data, or a complete inability to block the intended target.

Quantitative Differentiation of CGP 54626A from Key GABAB Antagonist Alternatives


Superior Binding Affinity of CGP 54626A Compared to First-Generation Antagonists

CGP 54626A demonstrates a sub-nanomolar to low nanomolar binding affinity (Kd) for the GABAB receptor, which is orders of magnitude higher than that of earlier antagonists like phaclofen [1]. This high affinity is consistent across both native and recombinant receptor systems .

GABAB Receptor Radioligand Binding Recombinant Receptors

Functional Antagonism of Recombinant GABAB Receptors Unresponsive to Phaclofen and CGP 35348

In a functional assay using a recombinant GABAB(1b)/GABAB(2)/Gqi5 receptor system expressed in CHO cells, CGP 54626A potently inhibited the GABA-induced calcium response [1]. In stark contrast, the antagonists phaclofen, saclofen, and CGP 35348, even at high micromolar concentrations, failed to produce any significant inhibition of the same recombinant receptor [1].

GABAB Receptor Functional Assay Recombinant Receptors

Potent Blockade of GABAB-Mediated Synaptic Depression in Brain Slices

CGP 54626A at a low concentration of 2 µM was shown to largely abolish GABAB-mediated heterosynaptic depression at hippocampal mossy fiber-CA3 synapses in wild-type mouse brain slices [1]. The normalized amplitude of conditioned field excitatory postsynaptic potentials (fEPSPs) was restored from a depressed baseline of 74.3 ± 4% to 100.8 ± 2.7% in the presence of CGP 54626A [1].

Synaptic Plasticity Electrophysiology Hippocampus

Rank-Order Antagonist Potency at Native Receptors: CGP 54626A vs. CGP 55845A vs. CGP 52432 vs. CGP 35348

In binding studies using bullfrog brain membranes, which serve as a model for native GABAB receptors, CGP 54626A demonstrated the highest potency among a series of antagonists, with a binding affinity equivalent to CGP 55845A and superior to CGP 52432 and CGP 35348 [1]. This rank order establishes CGP 54626A as a top-tier reference antagonist for comparative pharmacology.

GABAB Receptor Radioligand Binding Comparative Pharmacology

In Vivo Antagonism of Baclofen's Effects on Striatal cAMP Production

Using in vivo microdialysis in freely moving rats, co-infusion of CGP 54626A (100 µM) completely counteracted the inhibitory effect of the GABAB agonist baclofen on forskolin-stimulated cAMP efflux in the striatum [1]. This provides direct evidence of the compound's ability to functionally antagonize GABAB receptor signaling in a living animal model.

In Vivo Microdialysis Adenylate Cyclase Striatum

Optimal Research Applications for CGP 54626A Based on Quantitative Evidence


Investigating GABAB Receptor Subtype Pharmacology in Recombinant Systems

CGP 54626A is the preferred antagonist for functional studies using recombinant GABAB receptor systems, particularly those expressing the GABAB(1b)/GABAB(2) heterodimer. As shown in direct comparisons, alternative antagonists like phaclofen, saclofen, and CGP 35348 are ineffective in this context [1]. Its high affinity (Kd 1.15 - 4.25 nM) ensures robust receptor occupancy for both binding and functional assays in these models .

Defining GABAB-Mediated Synaptic Plasticity in Ex Vivo Electrophysiology

For brain slice electrophysiology, CGP 54626A provides potent and reliable blockade of GABAB-mediated synaptic events, such as heterosynaptic depression at hippocampal synapses, at a low micromolar concentration (2 µM) [2]. Its well-defined, high-potency antagonism makes it an essential tool for isolating GABAB-dependent components of complex synaptic responses.

Target Validation and Behavioral Pharmacology in In Vivo Models

CGP 54626A is validated for in vivo use to probe the physiological roles of GABAB receptors. Studies demonstrate its ability to counteract agonist-induced neurochemical changes in the brain (e.g., cAMP modulation) [3] and alter behavioral responses in models of addiction, such as increasing ethanol sensitivity in Drosophila [4]. This makes it suitable for target validation studies in neuropsychiatric and addiction research.

High-Throughput Screening (HTS) for GABAB Receptor Modulators

The well-characterized and high-affinity binding of CGP 54626A (e.g., tritiated [3H]-CGP 54626A) makes it an ideal radioligand for developing and validating GABAB receptor binding assays in HTS formats. Commercial membrane preparations using this ligand offer excellent signal-to-background ratios (>5-fold) and are specifically designed for screening novel GABAB receptor antagonists and allosteric modulators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP 54626A (free base)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.